molecular formula C15H28O6P2S B033650 Farnesyl thiopyrophosphate CAS No. 106153-12-2

Farnesyl thiopyrophosphate

Cat. No.: B033650
CAS No.: 106153-12-2
M. Wt: 398.4 g/mol
InChI Key: MYMLCRQRXFRQGP-YFVJMOTDSA-N
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Description

Farnesyl thiopyrophosphate is a synthetic organic compound belonging to the class of sesquiterpenoids. It is structurally similar to farnesyl pyrophosphate, with the key difference being the presence of a sulfur atom in place of an oxygen atom in the pyrophosphate group. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of terpenoids and sterols .

Preparation Methods

Synthetic Routes and Reaction Conditions

Farnesyl thiopyrophosphate can be synthesized through a multi-step process involving the condensation of dimethylallyl pyrophosphate with isopentenyl pyrophosphate to form geranyl pyrophosphate. This intermediate then undergoes further condensation with another molecule of isopentenyl pyrophosphate to yield farnesyl pyrophosphate. The final step involves the substitution of an oxygen atom with a sulfur atom to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

Farnesyl thiopyrophosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Mechanism of Action

Farnesyl thiopyrophosphate exerts its effects by acting as a substrate for various enzymes in the mevalonate pathway. It is involved in the synthesis of farnesylated proteins, which play a role in cell signaling and regulation. The compound targets enzymes such as geranylgeranyl pyrophosphate synthase and mevalonate kinase, influencing the production of downstream metabolites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties and reactivity compared to its oxygen-containing counterparts. This uniqueness makes it valuable in specific biochemical and industrial applications .

Properties

106153-12-2

Molecular Formula

C15H28O6P2S

Molecular Weight

398.4 g/mol

IUPAC Name

phosphonooxy-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylphosphinic acid

InChI

InChI=1S/C15H28O6P2S/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-24-23(19,20)21-22(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/b14-9+,15-11+

InChI Key

MYMLCRQRXFRQGP-YFVJMOTDSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CSP(=O)(O)OP(=O)(O)O)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCSP(=O)(O)OP(=O)(O)O)C)C)C

synonyms

farnesyl thiodiphosphate
farnesyl thiopyrophosphate
FsPP cpd

Origin of Product

United States

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